Isotopic Enrichment & +5 Da Mass Shift vs. Unlabeled N-Ethylpiperazine
N-Ethylpiperazine-d5 Bis(trifluoroacetic Acid) Salt is specified at ≥98 atom% D isotopic enrichment, which translates to a +5.03 Da mass shift relative to unlabeled N-ethylpiperazine . Unlabeled N-ethylpiperazine (CAS 5308-25-8, free base) has a monoisotopic mass of 114.1157 Da; the deuterated ethyl side chain in this compound increases the mass to approximately 119.15 Da for the free base equivalent [1]. This +5 Da shift is significantly larger than the +3 or +4 Da shifts typical of methyl-deuterated piperazine analogs, providing greater spectral separation and reduced isotopic cross-talk in LC-MS/MS multiple reaction monitoring (MRM) workflows .
| Evidence Dimension | Isotopic mass shift and enrichment |
|---|---|
| Target Compound Data | ≥98 atom% D; nominal +5 Da shift vs. unlabeled N-ethylpiperazine |
| Comparator Or Baseline | N-Methyl-d3-piperazine (nominal +3 Da shift); piperazine-d8 (+8 Da shift but lacks ethyl side chain structural homology with enrofloxacin impurity) |
| Quantified Difference | +5 Da shift provides 5 m/z units of separation, exceeding the minimum +3 Da threshold commonly recommended for eliminating MS cross-talk; ≥98 atom% D enrichment minimizes residual unlabeled signal |
| Conditions | LC-MS/MS isotope dilution quantification; relevant comparator data from general SIL internal standard practice |
Why This Matters
The +5 Da mass shift with ≥98 atom% D enrichment ensures baseline-resolved quantifier ions free from isotopic overlap, which is critical for accurately quantifying trace-level N-ethylpiperazine impurities in enrofloxacin drug substance per pharmacopeial specifications.
- [1] NIST Chemistry WebBook. N-Ethylpiperazine. Formula: C6H14N2; Molecular weight: 114.1888; Monoisotopic mass: 114.1157 Da. Accessed 2026. https://webbook.nist.gov/cgi/cbook.cgi?ID=C5308258&Mask=200 View Source
